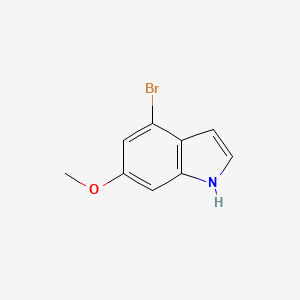

4-bromo-6-methoxy-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJYKEPYJHPVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646111 | |

| Record name | 4-Bromo-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393553-55-4 | |

| Record name | 4-Bromo-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 4 Bromo 6 Methoxy 1h Indole and Its Derivatives

Direct Synthesis Routes to 4-Bromo-6-methoxy-1H-indole

Direct synthesis methods focus on the introduction of a bromine atom at the C4 position of the 6-methoxy-1H-indole core. These routes are often preferred for their straightforwardness and efficiency.

The regioselective bromination of methoxyindoles is a critical step in the synthesis of this compound. The methoxy (B1213986) group at the C6 position influences the electronic properties of the indole (B1671886) ring, directing electrophilic substitution. Achieving selectivity for the C4 position requires careful selection of the brominating agent and reaction conditions to avoid substitution at other reactive sites, such as C3, C5, or C7.

Common brominating agents used for this purpose include N-bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent also plays a crucial role in controlling the regioselectivity of the reaction. mdpi.com For instance, the bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield the 5,6-dibromo derivative, illustrating how the substrate and conditions dictate the outcome. rsc.org To achieve the desired 4-bromo substitution on a 6-methoxyindole (B132359), reaction parameters must be finely tuned to favor electrophilic attack at the C4 position, which is activated by the methoxy group but sterically less hindered than other positions.

The inherent reactivity of the indole nucleus, particularly at the C3 position, often necessitates the use of protecting groups on the indole nitrogen to prevent undesired side reactions and enhance regioselectivity.

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound. Key parameters that are typically adjusted include the choice of brominating agent, solvent, reaction temperature, and reaction time.

The use of milder brominating agents like NBS is often preferred over molecular bromine to minimize over-bromination and the formation of byproducts. mdpi.com Solvent choice can significantly influence the reactivity of the brominating agent and the substrate. Non-polar solvents may favor different regioselectivities compared to polar or protic solvents.

Temperature control is another critical factor. Lower temperatures generally favor kinetic control, which can lead to different isomer distributions compared to reactions run at higher temperatures that favor thermodynamic control. Systematic studies are often conducted to determine the optimal temperature that balances reaction rate with selectivity.

The following table outlines typical variables considered in the optimization of the bromination of a methoxyindole substrate.

| Parameter | Variable | Rationale for Optimization |

| Brominating Agent | NBS, Br₂, etc. | Controls reactivity and minimizes side products. mdpi.com |

| Solvent | Acetic Acid, Methanol, Dichloromethane | Influences solubility and regioselectivity. researchgate.net |

| Temperature | -78°C to Room Temperature | Affects reaction rate and kinetic vs. thermodynamic control. |

| Reaction Time | 15 minutes to several hours | Ensures complete conversion while minimizing byproduct formation. researchgate.net |

| Protecting Group | N-H vs. N-Protected | Prevents side reactions at the pyrrole (B145914) ring. |

Advanced Synthetic Approaches for Functionalized this compound Scaffolds

Beyond the direct synthesis of the parent compound, advanced methodologies have been developed to construct more complex molecules incorporating the this compound scaffold. These methods often offer greater efficiency and access to a wider diversity of chemical structures.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. nih.govekb.eg These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of complex molecules. nih.gov The this compound core can serve as a building block in MCRs, where the bromo- and methoxy-substituents can be further functionalized. For instance, indole derivatives are commonly used in Ugi and Mannich-type multicomponent reactions to create structurally diverse compounds. nih.govjksus.org

One-pot syntheses, a related strategy, involve the sequential addition of reagents to a reactor without isolating the intermediate products. This approach streamlines synthetic sequences, saving time and resources. researchgate.net A one-pot process for synthesizing substituted indoles might involve an initial cyclization to form the indole ring, followed by in-situ functionalization, such as bromination or other coupling reactions. researchgate.netnih.gov For example, a one-pot synthesis of novel multisubstituted 1-alkoxyindoles has been developed involving a four-step sequence of nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation. researchgate.net

The development of catalyst-free synthetic methods is a significant goal in organic chemistry, as it can reduce costs, simplify purification, and minimize toxic waste. Several catalyst-free reactions for the synthesis and functionalization of indoles have been reported. rsc.org For instance, the synthesis of bis(indolyl)methanes has been achieved through the reaction of indoles with aldehydes under solvent-free and catalyst-free conditions. rsc.org

In the context of this compound, catalyst-free approaches could be employed for its derivatization. For example, a catalyst-free three-component reaction of indoles, carbonyl compounds, and arenesulfinic acids has been used to prepare 3-(1-arylsulfonylalkyl)indoles. rsc.org Such strategies avoid the use of potentially toxic and expensive metal catalysts. Another example is the catalyst-free synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and various amines, showcasing a broad substrate scope under operationally simple conditions. acs.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uni-saarland.de These principles are increasingly being applied to the synthesis of indole derivatives. Key aspects of green chemistry in this context include the use of environmentally benign solvents (like water or ethanol), the development of catalyst-free reactions, and the improvement of atom economy through multicomponent reactions. ekb.eguni-saarland.de

For example, a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides has been developed, representing a method that utilizes mild conditions. rsc.org The use of microwave-assisted synthesis is another green approach that can accelerate reaction times and reduce energy consumption in the preparation of indole derivatives. rsc.org The goal is to make the synthesis of compounds like this compound more sustainable by preventing waste, maximizing atom economy, and using safer chemical alternatives. uni-saarland.de

Precursor Chemistry for this compound Analogues and Related Brominated Indoles

A common and effective method for constructing the indole nucleus of methoxy-substituted indoles is the Leimgruber-Batcho indole synthesis. This strategy typically begins with an appropriately substituted o-nitrotoluene derivative. For instance, the synthesis of a 4-methoxyindole (B31235) core often utilizes 2-methyl-3-nitroanisole (B1293961) as a key precursor. The initial step involves the reaction of this o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which is frequently conducted in the presence of a secondary amine like pyrrolidine. This is followed by a reductive cyclization of the resulting enamine intermediate to furnish the indole ring system.

The introduction of bromine onto the indole scaffold is another critical aspect of the synthesis. The regioselectivity of bromination is highly dependent on the reaction conditions, the specific brominating agent used, and the electronic nature of the substituents already present on the indole ring. N-bromosuccinimide (NBS) is a commonly employed reagent for the bromination of indoles. The presence of a methoxy group at the 4-position activates the benzene (B151609) portion of the indole ring towards electrophilic substitution, while the indole nitrogen can be protected to modulate reactivity and direct the position of bromination.

For the synthesis of more complex or specifically substituted analogues, functionalized precursors are often employed. For example, the synthesis of 6-bromoindole (B116670) can be achieved starting from 4-bromo-2-nitrotoluene, illustrating the use of pre-brominated starting materials in the construction of the indole core. Similarly, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated, starting from vanillin. This multi-step synthesis involves methylation, nitration, and bromination of the initial benzaldehyde (B42025) precursor to build the required substitution pattern before the formation of the indole ring. chim.it

The following table summarizes key precursors and their roles in the synthesis of brominated and methoxy-substituted indoles:

| Precursor | Role in Synthesis | Target Moiety/Compound |

| 2-Methyl-3-nitroanisole | Starting material for Leimgruber-Batcho synthesis | 4-Methoxyindole core |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent for enamine formation | Indole ring formation |

| N-Bromosuccinimide (NBS) | Brominating agent | Introduction of bromine onto the indole ring |

| 4-Bromo-2-nitrotoluene | Starting material for indole synthesis | 6-Bromoindole |

| Vanillin | Multi-step precursor | Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate |

The development of synthetic routes to optically active brominated tryptophans, which are related to brominated indoles, has also shed light on precursor chemistry. These syntheses often rely on the regiospecific bromination of protected 3-methylindoles. The control of bromination at either the C2 position or the 3-methyl group can be achieved by carefully selecting the N(1) protecting group and the reaction conditions (electrophilic vs. free radical pathways). acs.org For instance, the BOC-protected 5-methoxy-3-methylindole has been used as a precursor where bromination can be directed to the 2-position. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools in the synthesis of functionalized indoles. These reactions can utilize brominated indole precursors to introduce a wide range of substituents. For example, a Pd(0)-catalyzed C-N bond forming reaction has been developed for the synthesis of brominated indoles in the presence of a bulky phosphine (B1218219) ligand, PtBu3. organic-chemistry.org This highlights the utility of brominated indoles themselves as precursors for more complex analogues. The following table provides examples of precursor chemistry for related brominated indole derivatives:

| Precursor Derivative | Synthetic Transformation | Resulting Product Class |

| BOC-protected 5-methoxy-3-methylindole | Electrophilic bromination with NBS | 2-Bromo-5-methoxytryptophan derivatives |

| ortho-gem-dihalovinylanilines | Pd-catalyzed tandem C-N/Suzuki-Miyaura coupling | 2-Substituted indoles |

| 2-Bromotrifluoroacetanilide and 1-alkyne | Copper(I)-catalyzed coupling/cyclization | Substituted indoles |

Chemical Reactivity and Transformational Pathways of 4 Bromo 6 Methoxy 1h Indole

Electrophilic and Nucleophilic Reaction Profiles of 4-Bromo-6-methoxy-1H-indole

The reaction profile of this compound is a balance between the electron-donating character of the indole (B1671886) nitrogen and the methoxy (B1213986) group, and the reactivity of the carbon-bromine bond.

The indole nucleus is classified as a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. chim.it Typically, simple indoles undergo electrophilic attack preferentially at the C3 position of the pyrrole (B145914) ring. However, the presence of a methoxy group at the C6 position significantly enhances the electron density of the entire indole nucleus through resonance effects. chim.itrsc.org This heightened activation can alter the regioselectivity of electrophilic substitution, making other positions competitive. rsc.org

For 6-methoxyindoles, electrophilic substitution can become a competitive process between the C2, C3, C5, and C7 positions. The specific outcome depends on the nature of the electrophile and the reaction conditions. The C4 position is already substituted with a bromine atom, directing incoming electrophiles to other available sites on the ring. The directing effects of the substituents (NH, methoxy, and bromo) collectively influence the final substitution pattern.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov This reaction is generally challenging for electron-rich aromatic systems like indole. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

In the case of this compound, the indole ring is electron-rich, and the methoxy group at C6 is an electron-donating group. These features destabilize the anionic intermediate required for an SNAr mechanism, making direct nucleophilic displacement of the bromine atom under standard SNAr conditions highly unfavorable. libretexts.orglibretexts.org Successful nucleophilic substitution on an indole ring generally requires significant activation, for example, by introducing powerful electron-withdrawing groups elsewhere on the molecule, a condition not met by this compound. nii.ac.jp

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the C4 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, providing a primary pathway for the elaboration and diversification of the this compound scaffold.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov For this compound, the C4-bromo position readily participates in Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. nih.govrsc.org

The catalytic cycle typically involves a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the palladium catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Substrate Type | Catalyst | Base | Solvent | Coupling Partner | Observations |

|---|---|---|---|---|---|

| Bromo-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Arylboronic acid | Good yields obtained under conventional heating or microwave irradiation. rsc.org |

| Ortho-bromoaniline | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Various boronic esters | Effective for sp²-sp³, sp²-sp², and sp²-sp couplings. nih.gov |

| Bromo-oxazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | Phenylboronic acid | Good yields (77-82%) at 80°C. beilstein-journals.org |

| General Aryl Bromides | Pd₂(dba)₃/P(t-Bu)₃ | Various | Various | Arylboronic acids | Effective for a wide range of aryl halides, including bromides, at room temperature. organic-chemistry.org |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. wikipedia.orglibretexts.org This methodology is highly effective for installing alkynyl moieties onto the indole scaffold at the C4 position of this compound. The resulting arylalkynes are versatile intermediates for further transformations. nih.gov

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the base. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Substrate Type | Catalyst System | Base | Solvent | Coupling Partner | Observations |

|---|---|---|---|---|---|

| Bromo-oxazine | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Trimethylsilylethyne | Reaction proceeds efficiently at room temperature. beilstein-journals.org |

| General Aryl Bromides | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Various alkynes | Copper-free protocol effective for electron-rich and electron-poor aryl bromides. nih.gov |

| Iodo/Bromoarenes | Pd catalyst / CuI | Amine base | Various | Terminal alkynes | Aryl iodides react at room temperature, while aryl bromides often require heating. wikipedia.org |

| Bromo-indole | Pd(PPh₃)₄ / CuI | Amine Base | DMF | Terminal alkyne | A standard and reliable method for functionalizing bromoindoles. nih.gov |

Regioselectivity becomes a critical consideration in molecules possessing multiple potential reaction sites, such as dihalogenated indoles. In a hypothetical dihalo-methoxy-indole, the outcome of a cross-coupling reaction is determined by several factors.

Inherent Reactivity of the Carbon-Halogen Bond : The rate of oxidative addition to the palladium catalyst generally follows the order C-I > C-Br > C-Cl. scispace.com In a molecule containing both a bromo and a chloro substituent, the coupling reaction would preferentially occur at the more reactive C-Br bond under standard conditions. scispace.com

Electronic Effects : The electronic environment of the halogenated position influences its reactivity. Electron-withdrawing groups can increase the rate of oxidative addition, while electron-donating groups can decrease it. The methoxy group on the indole ring can modulate the electron density at different positions, thereby influencing the relative reactivity of multiple halogen substituents.

Steric Hindrance : The steric environment around the carbon-halogen bond can affect the approach of the bulky palladium catalyst. A halogen in a more sterically hindered position may react slower than one in a less hindered position. The methoxy group could potentially create steric hindrance for an adjacent halogen.

Catalyst and Ligand Control : The choice of palladium catalyst and, particularly, the phosphine (B1218219) ligand can override the intrinsic reactivity order. scispace.com Specifically designed ligands can direct the catalytic reaction to a specific site, even if it is electronically or sterically less favored. For example, certain ligands can promote selective coupling at a position ortho to a directing group (like -OH or -NH), while simpler ligands might favor the less sterically hindered position. scispace.com This catalyst-controlled site-selectivity is a powerful tool for achieving desired regiochemical outcomes in complex molecules. scispace.com

Redox Chemistry of the this compound Nucleus

The indole ring system is susceptible to both oxidation and reduction, allowing for controlled transformations to access related heterocyclic structures like oxindoles and indolines.

The oxidation of the indole nucleus is a significant transformation, often leading to 2-oxindoles or 3-oxindoles, depending on the oxidant and reaction conditions. The presence of the electron-donating methoxy group at the C6 position enhances the electron density of the aromatic system, generally making the indole core more susceptible to oxidative processes.

Common laboratory oxidants can be employed for such transformations. For instance, reagents like N-Bromosuccinimide (NBS) in aqueous solvents or chromium-based oxidants can facilitate the conversion of indoles to oxindoles. In related methoxy-substituted indole systems, Dakin oxidation has also been reported, which involves the oxidation of an indole-3-carbaldehyde precursor. While specific studies on this compound are not prevalent, analogous reactions on substituted indoles suggest that oxidation would likely occur at the C2 or C3 position of the pyrrole ring.

Another potential oxidative pathway, though typically requiring more forcing conditions or specific enzymatic systems, is the O-demethylation of the methoxy group to yield a corresponding phenol.

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Typical Reagents | Potential Product(s) | Notes |

| Oxidation to Oxindole | NBS, H₂O; CrO₃ | 4-Bromo-6-methoxy-1,3-dihydro-2H-indol-2-one | Oxidation occurs at the C2 position. |

| Oxidative Cleavage | O₃; KMnO₄ | Derivatives of 2-amino-benzoic acid | Involves cleavage of the pyrrole ring. |

| O-Demethylation | BBr₃; HBr (harsh) | 4-Bromo-1H-indol-6-ol | Cleavage of the methyl ether. |

The reduction of this compound can proceed via two primary pathways: reduction of the indole nucleus to an indoline (B122111) or reductive dehalogenation of the carbon-bromine bond. The outcome is highly dependent on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation: This is the most common method for indole reduction. Using catalysts such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) in the presence of hydrogen gas typically leads to the saturation of the pyrrole ring, yielding 4-bromo-6-methoxyindoline.

Reductive Dehalogenation (Debromination): The C-Br bond can be selectively cleaved under different catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is a classic catalyst for this transformation, often in the presence of a base like triethylamine (B128534) or an ammonium (B1175870) formate (B1220265) salt as a hydrogen source. This reaction would yield 6-methoxy-1H-indole. Achieving selectivity between ring reduction and debromination is a key synthetic challenge, often controlled by catalyst choice, solvent, and additives.

Table 2: Potential Reduction Pathways for this compound

| Reaction Type | Typical Reagents & Conditions | Major Product |

| Indole Ring Reduction | H₂, PtO₂ or Rh/Al₂O₃, acidic medium | 4-Bromo-6-methoxyindoline |

| Reductive Dehalogenation | H₂, Pd/C, Et₃N or HCO₂NH₄ | 6-Methoxy-1H-indole |

| Complete Reduction | H₂, Raney Nickel, high pressure/temp | 6-Methoxyindoline |

Photochemical Reactivity and Transformations of this compound Derivatives

The photochemical behavior of indoles allows for unique transformations not readily accessible through thermal methods. The presence of a bromine substituent introduces the possibility of reactions initiated by the homolytic cleavage of the C-Br bond upon UV irradiation. This can generate an aryl radical, which can participate in intramolecular cyclizations or intermolecular reactions.

Furthermore, the indole nucleus itself can undergo photochemical reactions. Without a photosensitizer, direct irradiation can lead to cycloadditions. In the presence of a photosensitizer, N-acylated indoles can undergo efficient photocyclization to produce indolinyl compounds. Recent studies have also shown that indoles can participate in light-driven, metal-free C-H alkylation reactions, typically at the C2 position, through the formation of reactive radical species. Although not specifically demonstrated on this compound, these precedents suggest that its derivatives could be suitable substrates for photo-induced reductive Heck cyclizations or direct functionalization reactions under mild, light-driven conditions.

Derivatization and Functional Group Interconversion Strategies for this compound

This compound is a versatile intermediate for the synthesis of more complex molecules due to the multiple reactive sites on the indole scaffold.

Electrophilic Aromatic Substitution: The indole ring is inherently electron-rich and prone to electrophilic attack. The directing effects of the substituents play a crucial role. The methoxy group at C6 is a strong activating group, directing electrophiles to the ortho (C5, C7) positions. The bromine at C4 is deactivating but also an ortho-para director. The most electron-rich site on the indole nucleus is generally the C3 position. However, steric hindrance from the C4-bromo group may influence reactivity at this site. In related methoxy-indoles, electrophilic substitution is common. For example, Vilsmeier-Haack type reactions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) would likely introduce a formyl group at the C7 or C5 position.

N-Functionalization: The indole nitrogen can be readily functionalized. Deprotonation with a base like sodium hydride (NaH) followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) allows for the introduction of a wide variety of substituents at the N1 position.

Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful and regioselective method for C-C and C-N bond formation. These reactions are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the introduction of aryl or vinyl groups at the C4 position.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) introduces alkynyl moieties, which are valuable for further transformations.

Heck Coupling: Reaction with alkenes under palladium catalysis forms a new C-C bond at C4 with the alkene.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the C4 position with various amines, providing access to 4-aminoindole (B1269813) derivatives.

Table 3: Key Derivatization Strategies for this compound

| Reaction Type | Position of Reactivity | Reagents | Expected Product Type |

| Vilsmeier-Haack Formylation | C7 or C5 | POCl₃, DMF | Formyl-substituted indole |

| N-Alkylation | N1 | NaH, then R-X | N-alkylated indole |

| Suzuki-Miyaura Coupling | C4 | R-B(OH)₂, Pd catalyst, base | 4-Aryl/vinyl-substituted indole |

| Sonogashira Coupling | C4 | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-substituted indole |

| Buchwald-Hartwig Amination | C4 | R₂NH, Pd catalyst, base | 4-Amino-substituted indole |

Medicinal Chemistry and Biological Activity of 4 Bromo 6 Methoxy 1h Indole Based Compounds

4-Bromo-6-methoxy-1H-indole as a Privileged Scaffold in Drug Discovery

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of new drugs. The indole (B1671886) scaffold itself is a quintessential example of such a structure, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.

The this compound scaffold combines several features that enhance its potential in drug discovery. The methoxy (B1213986) group at the 6-position is known to increase the electron density of the indole ring, which can modulate its reactivity and interaction with biological targets chim.it. Furthermore, methoxy-substituted indoles are prevalent in many naturally occurring bioactive compounds chim.it. The bromine atom at the 4-position introduces lipophilicity and can act as a key interaction point with target proteins, often through halogen bonding. This substitution pattern creates a unique electronic and steric profile that can be exploited for the development of potent and selective inhibitors of various enzymes and receptors. The versatility of this scaffold allows for further chemical modifications at other positions of the indole ring, enabling the generation of large libraries of compounds for screening and optimization.

Anticancer Activity and Mechanisms of Action for this compound Derivatives

The development of novel anticancer agents is a critical area of research, and indole derivatives have shown significant promise in this field. The this compound scaffold has been incorporated into various molecules designed to target cancer cells through multiple mechanisms.

Induction of Apoptosis and Cell Cycle Modulation

One of the key strategies in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Studies on related brominated indole derivatives have demonstrated their ability to trigger this process. For instance, 6-bromoisatin, an oxidized derivative of 6-bromoindole (B116670), has been shown to induce apoptosis in colorectal cancer cell lines nih.gov. This compound was found to increase the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade nih.gov.

In addition to inducing apoptosis, these compounds can also interfere with the cell cycle, the series of events that lead to cell division. The same study on 6-bromoisatin revealed its capacity to cause cell cycle arrest in the G2/M phase in HT29 colon cancer cells nih.gov. By halting the cell cycle, these compounds can prevent the proliferation of cancer cells. While specific studies on this compound derivatives are limited, the established pro-apoptotic and cell cycle-disrupting activities of closely related brominated indoles provide a strong rationale for investigating this scaffold for similar anticancer properties.

| Compound | Cell Line | Effect | Concentration |

| 6-bromoisatin | HT29 (Colon Cancer) | 77.6% Apoptosis Induction | Not specified |

| 6-bromoisatin | HT29 (Colon Cancer) | 25.7% Cell Cycle Arrest at G2/M | Not specified |

| Tyrindoleninone | HT29 (Colon Cancer) | Increased Caspase 3/7 Activity | 195 µM |

Kinase Inhibition and Molecular Target Engagement

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. The azaindole framework, a bioisostere of indole, has been successfully utilized in the design of kinase inhibitors mdpi.com. The substitution pattern on the indole ring is critical for determining the potency and selectivity of kinase inhibition. For example, in a series of azaindole-based inhibitors, the presence and position of a methoxy group were found to be crucial for activity against specific kinases like DYRK1A mdpi.com.

While direct evidence for kinase inhibition by this compound derivatives is not yet widely reported, the general success of substituted indoles and their bioisosteres as kinase inhibitors suggests that this scaffold holds potential for the development of new agents targeting cancer-related kinases. The bromo and methoxy substituents can be strategically utilized to achieve specific interactions within the ATP-binding pocket of kinases.

Antiapoptotic Protein Inhibition by Related Scaffolds

Cancer cells often evade apoptosis by overexpressing antiapoptotic proteins, such as those belonging to the Bcl-2 family. The indole scaffold has been identified as a valuable core for the development of inhibitors of these proteins. By mimicking the BH3 domain of pro-apoptotic proteins, these indole-based compounds can bind to and inhibit the function of antiapoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis. The development of such "BH3 mimetics" is a promising strategy in cancer therapy. The structural features of the this compound scaffold could be optimized to enhance binding to the hydrophobic groove of antiapoptotic proteins, offering a potential avenue for the development of novel anticancer therapeutics.

Antimicrobial and Antitubercular Potential of this compound Analogues

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. The indole scaffold has a long history in the development of anti-infective drugs.

Inhibition of Bacterial Growth

Substituted indoles have been extensively investigated for their antibacterial properties. A study on the synthesis and biological evaluation of new 4,6-dimethoxy-1H-indole derivatives demonstrated their activity against various bacterial strains researchgate.netresearchgate.net. These compounds were tested against both Gram-positive and Gram-negative bacteria, and some derivatives exhibited promising inhibitory effects researchgate.netresearchgate.net.

The structure-activity relationship (SAR) of indole derivatives often reveals the importance of specific substitutions for antibacterial potency. For instance, in a series of indole-2-carboxamides, halogen substitutions on the indole ring were found to be favorable for activity researchgate.net. The presence of a bromo group, as in the this compound scaffold, could therefore contribute positively to the antibacterial profile.

A study on novel 4-bromo-1H-indazole derivatives, which are isomers of indoles, showed potent activity against various bacteria, including resistant strains nih.gov. This further supports the potential of the bromo-substituted heterocyclic scaffold in developing new antibacterial agents.

| Compound Class | Bacterial Strain | Activity |

| 4,6-dimethoxy-1H-indole derivatives | Various Gram-positive and Gram-negative bacteria | Promising inhibitory effects |

| 4-bromo-1H-indazole derivatives | Penicillin-resistant Staphylococcus aureus | Potent activity |

| 4-bromo-1H-indazole derivatives | Streptococcus pyogenes | Potent activity |

The antitubercular activity of indole derivatives is another area of significant interest. A notable study on indole-2-carboxamides revealed that the presence of a single bromo group at the 6-position of the indole ring led to a substantial increase in activity against Mycobacterium tuberculosis rsc.org. The 6-bromo analogue showed a nearly 10-fold increase in potency compared to the unsubstituted parent compound rsc.org. This finding underscores the critical role that halogen substitution can play in enhancing antitubercular efficacy. While this study focused on a 6-bromo substitution, it provides a strong indication that the incorporation of a bromine atom on the indole ring, such as in the this compound scaffold, is a promising strategy for the development of new antitubercular agents.

| Compound | Mycobacterium tuberculosis Strain | MIC (μM) |

| N-rimantadine-6-bromoindole-2-carboxamide (8f) | H37Rv | 0.62 |

| N-rimantadine-indole-2-carboxamide (8a) | H37Rv | >50 |

| N-rimantadine-5-chloroindole-2-carboxamide (8e) | H37Rv | 2.80 |

Mycobacterial Target Mechanisms and Membrane Depolarization

Derivatives of the indole scaffold have been identified as potent agents against Mycobacterium tuberculosis, with a primary mechanism of action involving the disruption of the mycobacterial cell membrane. nih.govresearchgate.net Cationic amphiphilic indolylalkyl triphenylphosphonium (TPP) analogues, which feature a charged TPP headgroup attached to the indole core, have been synthesized and explored for their membrane-targeting properties. nih.gov The lipophilic nature and delocalized charge of the TPP cation facilitate its accumulation within bacterial membranes. nih.govresearchgate.net

Antiviral and Anti-inflammatory Activities of this compound Derivatives

The this compound scaffold and its derivatives have been investigated for a range of pharmacological activities, including antiviral and anti-inflammatory effects.

Antiviral Activity Certain indole derivatives have demonstrated notable antiviral properties. nih.govfrontiersin.org For instance, a dihydrochloride salt of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, a compound structurally related to the core scaffold, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.gov It displayed a high selectivity index (SI = 78.6) and an IC₅₀ of 1.06 μg/mL. nih.gov The mechanism of action for this derivative includes the suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89% and the induction of interferon. nih.gov Other indole derivatives have shown moderate activity against viruses such as HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov

Anti-inflammatory Activity Simple brominated indoles have been identified as potential anti-inflammatory drug leads. nih.gov Studies on related compounds, such as 6-bromoindole and 6-bromoisatin, have shown significant inhibitory activity against the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂). nih.gov The anti-inflammatory action of these compounds is linked to their ability to inhibit the translocation of the nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, 6-bromoindole and 6-bromoisatin at a concentration of 40 µg/mL caused a 60.7% and 63.7% reduction in NF-κB translocation, respectively. nih.gov The position of the bromine atom on the indole ring can significantly affect the anti-inflammatory activity. nih.gov

| Compound/Extract | Target | Activity | Concentration | Source |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 Replication | Complete Inhibition | 52.0 μM | nih.gov |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 (IC₅₀) | 1.06 μg/mL | - | nih.gov |

| 6-bromoindole | NF-κB Translocation | 60.7% Reduction | 40 µg/mL | nih.gov |

| 6-bromoisatin | NF-κB Translocation | 63.7% Reduction | 40 µg/mL | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of investigation in medicinal chemistry, aimed at elucidating how chemical modifications to this scaffold influence its biological activity. These studies are instrumental in the rational design of more potent and selective therapeutic agents.

The positioning of substituents on the indole ring and their electronic properties (electron-donating or electron-withdrawing) play a pivotal role in determining the biological activity of this compound analogues. Research on related indole-based compounds has demonstrated that even subtle changes in substituent placement can lead to significant shifts in pharmacological effects.

Studies on analogous indolyl-pyridinyl-propenones have highlighted the profound impact of the methoxy group's position on anticancer activity. For instance, shifting a methoxy group from the 5-position to the 6-position on the indole ring was found to switch the compound's mechanism of action from inducing methuosis (a type of non-apoptotic cell death) to disrupting microtubules nih.gov. This finding underscores the critical importance of the 6-methoxy substituent in directing the pharmacological profile of the molecule. While information on substitutions at the 4- and 7-positions is less common, the existing data suggests that the 5-methoxy substitution is optimal for methuosis induction, and moving it to the 4- or 7-position can reduce or eliminate this activity nih.gov.

The interplay between the electron-withdrawing bromo group at the 4-position and the electron-donating methoxy group at the 6-position can modulate the molecule's binding affinity to its target proteins. The electronic effects of substituents can influence factors such as the molecule's pKa, lipophilicity, and its ability to form hydrogen bonds or other non-covalent interactions, all of which are crucial for biological activity.

In the context of anticancer research, the this compound scaffold can be seen as a core structure that can be further modified to enhance potency and selectivity. For example, in the case of indolyl-pyridinyl-propenones, the presence of the 6-methoxy group was associated with a significant increase in growth inhibitory potency and a shift towards microtubule disruption as the mechanism of cell death nih.gov. This suggests that the 6-methoxy substitution is a key structural feature for this particular pharmacological effect.

Furthermore, SAR studies on other indole-based compounds, such as those targeting the antiapoptotic Bcl-2 proteins, have shown that the substituent at the 6-position can be varied to include different alkyl groups without losing bioactivity nih.gov. This indicates a degree of tolerance for structural modifications at this position, which can be exploited to fine-tune the compound's properties.

The following interactive data table summarizes the influence of methoxy group position on the biological activity of indolyl-pyridinyl-propenone analogues, providing insights that can be extrapolated to the this compound scaffold.

| Indole Substituent Position | Biological Activity | Potency | Mechanism of Action |

| 5-methoxy | Optimal for methuosis induction | - | Methuosis |

| 6-methoxy | Switch in activity | Increased | Microtubule disruption |

| 4-methoxy | Attenuated methuosis activity | - | - |

| 7-methoxy | Eliminated methuosis activity | - | - |

The data clearly demonstrates that the position of the methoxy group is a critical determinant of the biological activity of these indole derivatives. The switch from methuosis induction to microtubule disruption when moving the methoxy group from the 5- to the 6-position is a striking example of how a minor structural change can lead to a major shift in pharmacological outcome nih.gov. This highlights the importance of precise structural control in the design of new therapeutic agents based on the indole scaffold.

Theoretical and Computational Studies on 4 Bromo 6 Methoxy 1h Indole

Density Functional Theory (DFT) Applications for 4-Bromo-6-methoxy-1H-indole

Density Functional Theory (DFT) has become a fundamental method in modern computational chemistry, striking a balance between accuracy and computational feasibility for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing the molecular geometry of compounds to their lowest energy state, which is crucial for predicting their spectroscopic and electronic properties. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. By calculating the molecule's energy at various conformations, the process identifies the structure with the minimum energy. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic structure of the molecule is further elucidated by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller energy gap suggests higher reactivity. These analyses, along with visualizations of electron localization functions (ELF) and local orbital localizers (LOL), help in understanding electron delocalization within the indole (B1671886) ring system. researchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4-Br | 1.895 |

| C6-O | 1.365 | |

| O-CH₃ | 1.430 | |

| N1-H | 1.010 | |

| Bond Angle (°) | C3-C4-Br | 119.5 |

| C5-C6-O | 121.0 | |

| C6-O-CH₃ | 117.8 |

Prediction of Spectroscopic Properties

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules. Theoretical vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netnih.gov The potential energy distribution (PED) analysis is often used to assign specific vibrational modes to the calculated frequencies. chemrxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the compound. researchgate.net The accuracy of these theoretical predictions provides a powerful complement to experimental spectroscopic techniques, helping to interpret complex spectra and confirm the identity and purity of the synthesized molecule. researchgate.net

| Mode | Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 | CH₃ stretching |

| ν(C=C) | 1610 | Aromatic C=C stretching |

| ν(C-O) | 1250 | Aryl-ether C-O stretching |

| ν(C-Br) | 650 | C-Br stretching |

Tautomeric Stability Investigations

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a relevant phenomenon for many heterocyclic compounds. For indole derivatives, prototropic tautomerism can occur. DFT calculations can be employed to investigate the relative stability of different tautomeric forms by computing their ground-state energies. researchgate.net The surrounding solvent can also influence this equilibrium, an effect that can be modeled using computational methods. researchgate.net By comparing the energies of the possible tautomers (e.g., the canonical 1H-indole versus a 3H-indole form), the thermodynamically most stable isomer can be identified. nih.gov These studies are crucial as different tautomers may exhibit distinct biological activities and chemical reactivities.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Predicted Stability |

|---|---|---|

| This compound | 0.00 | Most Stable |

| 4-Bromo-6-methoxy-3H-indole | +15.2 | Less Stable |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. unsoed.ac.id It is widely used in drug design to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. nih.govnih.gov

Enzyme Binding Affinity Predictions

The primary goal of molecular docking is to identify the most stable binding conformation of a ligand-receptor complex, which is quantified by a scoring function that estimates the binding free energy. unsoed.ac.id A lower binding energy value indicates a more stable and favorable interaction between the ligand and the enzyme. unsoed.ac.idfip.org By docking this compound into the active sites of various enzymes, researchers can predict its potential as an inhibitor or modulator of that enzyme's activity. This in silico screening helps prioritize compounds for further experimental testing. nih.gov

| Target Enzyme | PDB Code | Predicted Binding Energy (kcal/mol) | Reference Ligand Binding Energy (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | -9.2 (Celecoxib) |

| Tyrosine Kinase (EGFR) | 1M17 | -7.9 | -7.5 (Erlotinib) unsoed.ac.id |

| Lanosterol 14α-demethylase | 5V5Z | -8.1 | -8.1 (Ampicillin) nih.gov |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, several key interactions are possible.

Halogen Bonding : The bromine atom on the indole ring can participate in halogen bonding. This occurs due to a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole," which can interact favorably with nucleophilic atoms like oxygen or nitrogen found in the backbones or side chains of amino acids. ump.edu.pl This type of interaction can significantly contribute to binding affinity and specificity. ump.edu.plresearchgate.net

π-π Stacking : The aromatic indole ring system is capable of forming π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov These interactions, where the electron clouds of the aromatic rings overlap, are crucial for stabilizing the ligand within a hydrophobic binding pocket. nih.gov

Hydrogen Bonding : The N-H group of the indole ring can act as a hydrogen bond donor, while the methoxy (B1213986) oxygen can act as a hydrogen bond acceptor, forming key interactions with appropriate residues in the enzyme's active site.

Analyzing the distances and geometries of these interactions helps to rationalize the observed binding affinity and can guide the design of more potent analogues. nih.gov

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Halogen Bond | C4-Br | Glycine (Carbonyl O) | 3.1 |

| π-π Stacking | Indole Ring | Phenylalanine | 3.6 |

| Hydrogen Bond | N1-H | Glutamic Acid (O) | 2.9 |

| Hydrogen Bond | Methoxy O | Serine (OH) | 3.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, broader studies on substituted indoles provide valuable insights into the structural features that may influence their activity.

For instance, a QSAR study on 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives, which share a disubstituted indole core, revealed the importance of substituents at these positions for their analgesic and anti-inflammatory activities. nih.gov Such studies typically employ a range of molecular descriptors to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

To illustrate a hypothetical QSAR model for a series of this compound derivatives, one might consider variations at other positions of the indole ring. The resulting model could take the form of a linear equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients for each descriptor.

A hypothetical data table for a QSAR model of this compound derivatives might look as follows:

| Compound | R-group | pIC50 | LogP | Molar Refractivity (MR) | Dipole Moment (D) |

| 1 | H | 6.2 | 3.5 | 85.2 | 2.1 |

| 2 | CH3 | 6.5 | 3.9 | 90.1 | 2.3 |

| 3 | Cl | 6.8 | 4.1 | 88.7 | 1.9 |

| 4 | F | 6.7 | 3.6 | 85.5 | 1.8 |

Interactive Data Table

The interpretation of such a model would depend on the sign and magnitude of the coefficients. For example, a positive coefficient for LogP would suggest that increased lipophilicity is favorable for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. The statistical robustness of any QSAR model is crucial and is typically assessed using parameters like the coefficient of determination (R²), the cross-validated R² (q²), and the standard error of prediction.

Computational Approaches in Drug Design for this compound-Based Therapeutics

Computational drug design encompasses a range of in silico techniques used to identify and optimize potential drug candidates. These methods are broadly classified into structure-based and ligand-based approaches. For this compound-based therapeutics, both strategies can be instrumental.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity.

In the context of this compound derivatives, molecular docking studies could be employed to understand their interaction with a specific enzyme's active site. For example, in a study of indole-based Schiff bases as α-glucosidase inhibitors, docking analysis revealed that a C5-methoxy substituted indole derivative formed stable hydrogen bonds and π-π interactions with key residues in the enzyme's active site, such as Asp327, Asp542, and Phe649. mdpi.com This highlights the potential role of the methoxy group in forming crucial interactions for biological activity.

A hypothetical molecular docking study of a this compound derivative targeting a protein kinase might yield the following results:

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -8.5 | Leu244, Val292 | Hydrophobic |

| Lys220 | Hydrogen Bond | ||

| Phe345 | π-π Stacking |

Interactive Data Table

Note: The data presented in this table is hypothetical and serves to illustrate the type of information generated from a molecular docking study. Specific docking studies for this compound against a particular target would be required to generate actual data.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These techniques are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common LBDD approach that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For a series of active this compound derivatives, a pharmacophore model could be generated. This model would highlight the key features, such as the positions of the bromo and methoxy groups, the indole nitrogen as a hydrogen bond donor, and the aromatic system for potential π-stacking interactions, that are crucial for binding to the target. This pharmacophore could then be used to virtually screen large compound libraries to identify novel molecules with the desired activity profile.

Broader Academic and Industrial Applications of 4 Bromo 6 Methoxy 1h Indole Beyond Medicinal Chemistry

Role as a Versatile Building Block in Organic Synthesis

4-Bromo-6-methoxy-1H-indole serves as a highly versatile building block in organic synthesis, primarily due to the presence of the reactive bromine atom at the C4 position and the electron-donating methoxy (B1213986) group at the C6 position. The bromine atom provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the indole (B1671886) core.

One of the most common applications of bromoindoles is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromoindole and an organoboron compound, such as a boronic acid or ester. This methodology is instrumental in the synthesis of complex organic molecules with diverse functionalities. beilstein-journals.orgnih.gov For instance, coupling this compound with various aryl or heteroaryl boronic acids can lead to the synthesis of 4-aryl- and 4-heteroaryl-6-methoxy-1H-indoles, which are scaffolds of interest in various fields.

Similarly, Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, can be employed with this compound. beilstein-journals.org This reaction provides a direct route to 4-alkynyl-6-methoxy-1H-indoles, which are valuable precursors for the synthesis of more complex heterocyclic systems and conjugated materials.

The reactivity of the N-H bond of the indole ring also allows for further functionalization. It can be alkylated, acylated, or protected with various groups to modulate the reactivity of the indole core and introduce additional diversity into the target molecules. nih.gov The interplay between the bromo and methoxy groups influences the regioselectivity of these reactions, making this compound a strategic starting material for the synthesis of highly substituted indoles. nih.gov

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Catalyst | Coupling Partner | Resulting Bond | Product Class |

| Suzuki-Miyaura | Palladium | Organoboron compounds | C-C | 4-Aryl/Heteroaryl-6-methoxy-1H-indoles |

| Sonogashira | Palladium/Copper | Terminal alkynes | C-C (sp) | 4-Alkynyl-6-methoxy-1H-indoles |

| Heck | Palladium | Alkenes | C-C (sp2) | 4-Alkenyl-6-methoxy-1H-indoles |

| Buchwald-Hartwig | Palladium | Amines, amides | C-N | 4-Amino/Amido-6-methoxy-1H-indoles |

Potential in Materials Science and Dye Development

The unique electronic properties of the indole nucleus, which can be fine-tuned by substituents, make indole derivatives promising candidates for applications in materials science. The presence of the methoxy group in this compound enhances the electron-donating character of the indole ring, which can be beneficial for the development of organic electronic materials.

Substituted indoles are being explored as building blocks for organic semiconductors . chim.it The ability to functionalize the 4-position of the indole through cross-coupling reactions allows for the synthesis of extended π-conjugated systems. These materials are of interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The methoxy group can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductor devices.

In the realm of dye development , bromoindoles have historically been important precursors. For example, the synthesis of Tyrian purple, a historically significant dye, involves the dimerization of 6-bromoindole (B116670) derivatives. nih.govmdpi.com While this compound itself is not a direct precursor to Tyrian purple, its chemical properties make it a candidate for the synthesis of novel indigoid and other dye structures. The methoxy group can act as an auxochrome, a group that modifies the color of a chromophore, potentially leading to dyes with unique colors and properties. The synthesis of azo dyes from bromo- and methoxy-substituted aromatic amines is a well-established field, suggesting the potential for this compound to be converted into novel azo dyes with interesting photophysical properties. iiste.org

Advanced Analytical Characterization Methodologies for this compound (Research Tools)

The unambiguous characterization of this compound and its derivatives is crucial for its application in research and development. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules.

1H NMR spectroscopy provides information about the chemical environment of the protons in the molecule. For this compound, one would expect to see distinct signals for the protons on the indole ring and a characteristic singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. rsc.orgbeilstein-journals.org

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms, with the chemical shifts being influenced by the bromine and methoxy substituents. rsc.orgbeilstein-journals.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of this compound (C9H8BrNO). The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) would be a characteristic feature in the mass spectrum.

Chromatographic Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is used as a starting material. These techniques separate the compound from impurities and reaction byproducts, and the mass spectrometer provides structural information about the separated components. lcms.cz

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| 1H NMR | Signals for aromatic protons on the indole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. |

| 13C NMR | Distinct signals for all nine carbon atoms, with chemical shifts influenced by the electronegativity of the bromine and oxygen atoms. |

| HRMS | A molecular ion peak corresponding to the exact mass of C9H8BrNO, with a characteristic isotopic pattern for one bromine atom. |

| HPLC | A single major peak indicating the purity of the compound when analyzed using an appropriate column and mobile phase. |

Future Directions in this compound Research and Development

The future research and development involving this compound is likely to expand on its current applications and explore new frontiers.

In organic synthesis , there is a continuous drive to develop more efficient and selective catalytic systems for the functionalization of indole scaffolds. researchgate.net Future work may focus on developing novel cross-coupling methodologies that are more sustainable and have a broader substrate scope. The use of this compound in multicomponent reactions to rapidly build molecular complexity is also a promising area of research. nih.gov

In materials science , the systematic investigation of the electronic and photophysical properties of polymers and small molecules derived from this compound is a key future direction. This could lead to the development of new materials with tailored properties for specific electronic applications. The exploration of its use in the synthesis of novel dyes with applications in areas such as dye-sensitized solar cells or as fluorescent probes could also be a fruitful avenue of research.

The exploration of the biological activities of novel compounds synthesized from this compound will likely continue to be a major focus. While this article does not delve into medicinal chemistry, the versatility of this building block allows for the creation of large libraries of compounds for screening in various biological assays, potentially leading to the discovery of new lead compounds for drug discovery. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-6-methoxy-1H-indole?

- Methodological Answer : A typical synthesis involves functionalizing the indole scaffold via regioselective bromination and methoxylation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous brominated indoles, where intermediates like 3-(2-azidoethyl)-5-bromo-1H-indole are reacted with alkynes in PEG-400:DMF solvents under ambient conditions . Purification via flash column chromatography (e.g., gradient elution with EtOAc:hexane) and solvent removal under vacuum are critical for isolating the product . Yield optimization may require adjusting stoichiometry (e.g., 1.3 equivalents of alkyne) and reaction time (~12 hours) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, NMR in CDCl can resolve methoxy protons (δ ~3.72 ppm) and brominated indole protons (δ ~6.80–7.23 ppm) . NMR identifies key carbons (e.g., methoxy at δ ~55.5 ppm) . High-resolution mass spectrometry (FAB-HRMS or ESI-HRMS) validates molecular weight (e.g., [M+H] peaks for brominated indoles ~385–427 m/z) . Thin-layer chromatography (TLC) with EtOAc:hexane (70:30) monitors reaction progress (R ~0.22–0.30) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. After data collection, employ the following steps:

- Structure Solution : Use SHELXD for phase determination via dual-space methods, particularly effective for heavy atoms like bromine .

- Refinement : Iteratively refine positional and anisotropic displacement parameters in SHELXL. For methoxy groups, apply restraints to bond lengths (C–O ~1.43 Å) .

- Validation : Analyze R and wR values (< 0.05 and < 0.15, respectively) and check for residual electron density near bromine sites .

- Software Integration : Use OLEX2 for visualization and final adjustments, ensuring compatibility with SHELX outputs .

Q. How to address contradictions in biological activity data across studies involving brominated indole derivatives?

- Methodological Answer : Contradictions often arise from variability in compound purity, assay conditions, or structural analogs. To mitigate:

- Standardization : Ensure purity >98% via column chromatography and NMR validation .

- Control Experiments : Include reference compounds (e.g., 6-methoxy-1H-indole-3-carboxylic acid derivatives) to benchmark activity .

- Data Transparency : Adopt open-data practices (e.g., depositing crystallographic data in the Cambridge Structural Database) to enable reproducibility .

- Statistical Analysis : Use multivariate regression to isolate substituent effects (e.g., bromine vs. methoxy positioning) on bioactivity .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for bromination steps, while PEG-400 improves CuAAC efficiency .

- Catalyst Optimization : Use CuI (1.0–1.3 equivalents) for azide-alkyne coupling, with inert atmospheres to prevent oxidation .

- Workflow Efficiency : Combine steps where possible (e.g., one-pot bromination/methoxylation) to reduce intermediate losses .

- Scale-Up Adjustments : For >1g scales, replace flash chromatography with recrystallization (e.g., EtOAc/hexane) to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.